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Compound of Interest

Compound Name: OMDM169

Cat. No.: B1677284 Get Quote

Technical Support Center: OMDM169
Disclaimer: No public information is available for a compound designated "OMDM169." This

technical support guide has been generated based on the publicly available information for MT-

0169 (also known as TAK-169), an investigational engineered toxin body targeting CD38. It is

presumed that "OMDM169" may be an internal designation or a typographical error for MT-

0169. The information provided herein should be considered in the context of MT-0169.

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals who may be

encountering potential off-target effects during experiments with a CD38-targeting engineered

toxin body like MT-0169.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MT-0169?

A1: MT-0169 is an engineered toxin body (ETB) composed of a single-chain variable fragment

(scFv) with a high affinity for the CD38 protein, fused to a de-immunized Shiga-like toxin A

subunit (SLTA).[1][2][3][4] The scFv moiety targets CD38, a glycoprotein highly expressed on

the surface of multiple myeloma cells.[1][5] Upon binding to CD38, MT-0169 is internalized by

the cell. Subsequently, the SLTA payload is released, which acts as an N-glycosidase, leading

to irreversible ribosome inhibition, blockage of protein synthesis, and ultimately, apoptotic cell

death.[1][2][3][5]
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Q2: What are the known on-target effects of MT-0169?

A2: The primary on-target effect of MT-0169 is the potent and selective killing of CD38-

expressing cells.[2] Preclinical studies have demonstrated its efficacy against multiple myeloma

cell lines and primary patient-derived myeloma cells, including those resistant to other CD38-

targeting therapies like daratumumab.[1][2][6] The cytotoxic activity correlates with the level of

CD38 expression on the cell surface.[1][6]

Q3: What are the potential off-target effects of MT-0169 observed in clinical trials?

A3: The most significant potential off-target effects observed in the Phase 1 clinical trial of MT-

0169 were cardiac adverse events.[7][8][9][10][11] Specifically, cases of grade 2 myocarditis

and grade 3 asymptomatic cardiomyopathy were reported at a dose of 50 mcg/kg.[7][9][10]

These events led to a temporary halt of the clinical trial by the FDA and a significant dose

reduction.[7][8][11] At lower doses of 5 and 10 mcg/kg, these cardiac toxicities were not

observed.[9][10] Another reported adverse event was transient grade 2 diarrhea.[7][10]

Q4: Is there evidence of off-target effects in preclinical studies?

A4: Preclinical evaluations of MT-0169 suggested minimal toxicity against nonmalignant

hematopoietic cells.[1][2][3][6] In preclinical models, MT-0169 demonstrated high selectivity for

CD38-positive cells.[2] However, the cardiac toxicities observed in the clinical trial were not

explicitly predicted by the reported preclinical data, highlighting the importance of careful

clinical monitoring.

Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in CD38-Negative Cell
Lines

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11561653/
https://www.researchgate.net/publication/385811052_Preclinical_evaluation_of_the_CD38-targeting_engineered_toxin_body_MT-0169_against_multiple_myeloma
https://pmc.ncbi.nlm.nih.gov/articles/PMC11561653/
https://pure.amsterdamumc.nl/en/publications/preclinical-evaluation-of-the-cd38-targeting-engineered-toxin-bod/
https://www.researchgate.net/publication/385811052_Preclinical_evaluation_of_the_CD38-targeting_engineered_toxin_body_MT-0169_against_multiple_myeloma
https://pure.amsterdamumc.nl/en/publications/preclinical-evaluation-of-the-cd38-targeting-engineered-toxin-bod/
https://www.targetedonc.com/view/fda-halts-phase-1-study-mt-0169-due-to-unacceptable-toxicity
https://www.targetedonc.com/view/fda-unhalts-phase-1-trial-of-mt-0169-in-r-r-myeloma-and-nhl
https://www.onclive.com/view/fda-lifts-partial-clinical-hold-on-phase-1-trial-of-mt-0169-in-multiple-myeloma-hodgkin-lymphoma
https://www.onclive.com/view/fda-places-partial-clinical-hold-on-phase-1-trial-of-mt-0169-in-r-r-myeloma-or-non-hodgkin-lymphoma
https://www.fiercebiotech.com/biotech/after-fdas-delayed-hold-multiple-myeloma-drug-molecular-templates-back-action
https://www.targetedonc.com/view/fda-halts-phase-1-study-mt-0169-due-to-unacceptable-toxicity
https://www.onclive.com/view/fda-lifts-partial-clinical-hold-on-phase-1-trial-of-mt-0169-in-multiple-myeloma-hodgkin-lymphoma
https://www.onclive.com/view/fda-places-partial-clinical-hold-on-phase-1-trial-of-mt-0169-in-r-r-myeloma-or-non-hodgkin-lymphoma
https://www.targetedonc.com/view/fda-halts-phase-1-study-mt-0169-due-to-unacceptable-toxicity
https://www.targetedonc.com/view/fda-unhalts-phase-1-trial-of-mt-0169-in-r-r-myeloma-and-nhl
https://www.fiercebiotech.com/biotech/after-fdas-delayed-hold-multiple-myeloma-drug-molecular-templates-back-action
https://www.onclive.com/view/fda-lifts-partial-clinical-hold-on-phase-1-trial-of-mt-0169-in-multiple-myeloma-hodgkin-lymphoma
https://www.onclive.com/view/fda-places-partial-clinical-hold-on-phase-1-trial-of-mt-0169-in-r-r-myeloma-or-non-hodgkin-lymphoma
https://www.targetedonc.com/view/fda-halts-phase-1-study-mt-0169-due-to-unacceptable-toxicity
https://www.onclive.com/view/fda-places-partial-clinical-hold-on-phase-1-trial-of-mt-0169-in-r-r-myeloma-or-non-hodgkin-lymphoma
https://www.researchgate.net/publication/385811052_Preclinical_evaluation_of_the_CD38-targeting_engineered_toxin_body_MT-0169_against_multiple_myeloma
https://pmc.ncbi.nlm.nih.gov/articles/PMC11561653/
https://pubmed.ncbi.nlm.nih.gov/39544624/
https://pure.amsterdamumc.nl/en/publications/preclinical-evaluation-of-the-cd38-targeting-engineered-toxin-bod/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11561653/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Cause Troubleshooting/Investigation Steps

Non-specific binding and internalization: The

scFv portion of the ETB may have some low-

affinity interactions with other cell surface

proteins.

1. Competition Assay: Co-incubate cells with an

excess of a non-toxic, CD38-binding antibody

before adding MT-0169. A reduction in

cytotoxicity would suggest on-target effects. 2.

Surface Proteomics: Use mass spectrometry to

identify proteins on the surface of the affected

CD38-negative cells that might interact with the

ETB.

Toxin Payload Instability: The SLTA payload may

be prematurely released from the ETB, leading

to non-targeted cellular uptake.

1. Stability Assay: Assess the integrity of the

ETB in culture medium over time using

techniques like SDS-PAGE and Western

blotting. 2. Control Experiments: Treat cells with

the SLTA payload alone (if available) to

determine its baseline cytotoxicity.

Contamination: The cell line may be

contaminated with a CD38-positive cell line.

1. Cell Line Authentication: Perform short

tandem repeat (STR) profiling to confirm the

identity of the cell line. 2. Flow Cytometry:

Regularly check for CD38 expression on your

cell lines.

Issue 2: In Vivo Studies Show Unexplained Toxicity (e.g.,
Cardiotoxicity)
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Potential Cause Troubleshooting/Investigation Steps

Expression of CD38 on non-target tissues: Low

levels of CD38 expression on tissues like

cardiac muscle cells could lead to on-target, off-

tumor toxicity.

1. Immunohistochemistry (IHC) / RNA-seq:

Analyze CD38 expression levels in the affected

tissues from your animal models. 2.

Biodistribution Studies: Use a labeled version of

MT-0169 to track its accumulation in different

organs.

Off-target binding of the scFv: The antibody

fragment may cross-react with other proteins in

vivo.

1. In Silico Analysis: Use bioinformatics tools to

screen for proteins with structural homology to

CD38 that could be potential off-targets. 2.

Tissue-based Cross-reactivity Studies: Perform

IHC on a panel of normal tissues to assess for

non-specific binding.

Systemic effects of the toxin payload: The SLTA

toxin may have systemic effects independent of

its targeted delivery.

1. Dose-Response Studies: Carefully evaluate

the relationship between the dose of MT-0169

and the observed toxicity. 2. Monitor

Inflammatory Markers: Measure systemic

cytokine levels to assess for an inflammatory

response.

Quantitative Data Summary
Table 1: Clinical Adverse Events of MT-0169 at Different Dose Levels

Dose Level Adverse Event Grade Frequency Outcome

50 mcg/kg Myocarditis 2 1 patient
Recovered within

2 months

50 mcg/kg Cardiomyopathy 3 (asymptomatic) 1 patient
Recovered within

2 months

10 mcg/kg Diarrhea 2 (transient) 1 patient Resolved

5 & 10 mcg/kg
Cardiac Adverse

Events
-

No events

observed
-
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Data compiled from reports on the Phase 1 clinical trial of MT-0169.[7][9][10]

Experimental Protocols
Protocol 1: Assessing Off-Target Cytotoxicity using a
Panel of Cell Lines

Cell Line Selection:

Include a panel of human cell lines with varying, well-characterized CD38 expression

levels (high, medium, low, and negative).

Include cell lines from different tissue origins, especially those relevant to potential

toxicities (e.g., cardiomyocytes, endothelial cells).

Experimental Setup:

Plate cells at a predetermined density and allow them to adhere overnight.

Prepare serial dilutions of MT-0169 and a relevant negative control (e.g., a non-binding

ETB).

Treatment:

Treat cells with the different concentrations of MT-0169 for a relevant time course (e.g.,

24, 48, 72 hours).

Viability Assessment:

Use a cell viability assay (e.g., CellTiter-Glo®, MTS assay) to determine the percentage of

viable cells at each concentration.

Data Analysis:

Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

Compare the IC50 values between CD38-positive and CD38-negative cell lines to

determine the selectivity index.
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Visualizations
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Click to download full resolution via product page

Caption: Mechanism of action of MT-0169 (OMDM169) leading to apoptosis in CD38-

expressing cells.
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Caption: A logical workflow for troubleshooting unexpected toxicities.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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